molecular formula C41H57N9O10S B595909 (Trp7,b-Ala8)-Neurokinin A (4-10) CAS No. 132041-95-3

(Trp7,b-Ala8)-Neurokinin A (4-10)

Cat. No.: B595909
CAS No.: 132041-95-3
M. Wt: 868.02
InChI Key: VCOJTYHIRISXJZ-AOUUIGKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Trp7,b-Ala8)-Neurokinin A (4-10) is a peptide fragment derived from the larger neurokinin A, which is part of the tachykinin family of neuropeptides. These peptides are known for their role in neurotransmission and are involved in various physiological processes, including pain perception, inflammation, and smooth muscle contraction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Trp7,b-Ala8)-Neurokinin A (4-10) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

    Deprotection: The temporary protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods

Industrial production of peptides like (Trp7,b-Ala8)-Neurokinin A (4-10) follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Trp7,b-Ala8)-Neurokinin A (4-10) can undergo various chemical reactions, including:

    Oxidation: This can occur at the tryptophan residue, leading to the formation of oxindole derivatives.

    Reduction: Peptide bonds are generally stable, but specific conditions can reduce disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like DTT or TCEP.

    Substitution: Amino acid derivatives and coupling agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield oxindole derivatives, while substitution reactions can produce various peptide analogs.

Scientific Research Applications

(Trp7,b-Ala8)-Neurokinin A (4-10) has several applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in neurotransmission and its effects on various biological processes.

    Medicine: Explored for potential therapeutic applications in pain management and inflammatory diseases.

    Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of (Trp7,b-Ala8)-Neurokinin A (4-10) involves binding to neurokinin receptors, particularly the NK2 receptor. This interaction triggers a cascade of intracellular events, leading to the modulation of neurotransmitter release and smooth muscle contraction. The peptide’s effects are mediated through G-protein coupled receptor pathways, influencing various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Neurokinin A: The parent peptide from which (Trp7,b-Ala8)-Neurokinin A (4-10) is derived.

    Substance P: Another member of the tachykinin family with similar biological activities.

    Neurokinin B: Shares structural similarities and functions with neurokinin A.

Uniqueness

(Trp7,b-Ala8)-Neurokinin A (4-10) is unique due to its specific sequence and the presence of the non-natural amino acid b-alanine. This modification can alter its binding affinity and stability, making it a valuable tool for studying neurokinin receptor interactions and developing therapeutic agents.

Biological Activity

(Trp7,β-Ala8)-Neurokinin A (4-10) is a synthetic analog of the neuropeptide neurokinin A (NKA), which plays critical roles in various physiological processes through its interaction with neurokinin receptors, particularly the NK2 receptor. This article delves into the biological activity of this compound, examining its receptor selectivity, pharmacological effects, and potential therapeutic applications.

Structure and Properties

(Trp7,β-Ala8)-NKA(4-10) is characterized by the substitution of tryptophan at position 7 and β-alanine at position 8. This modification enhances its selectivity for NK2 receptors over NK1 receptors, which is crucial for its pharmacological profile.

Property Value
Molecular FormulaC₃₅H₅₆N₈O₁₀S
Molecular Weight780.93 g/mol
CAS Number122063-01-8
Density1.265 g/cm³
Boiling Point1236.1 °C at 760 mmHg

Receptor Interaction

Research indicates that (Trp7,β-Ala8)-NKA(4-10) exhibits a high affinity for NK2 receptors while showing significantly reduced activity at NK1 receptors. In studies involving isolated smooth muscle pharmacology, this compound demonstrated potent contractile responses in human colon circular muscle tissues via NK2 receptor activation .

Dose-Response Relationship

In a study assessing the bronchospastic effects of NKA(4-10), it was found that this compound produced a dose-dependent increase in tracheal insufflation pressure in guinea pigs, comparable to that of native neurokinin A but significantly greater than substance P's effect . Notably, NKA(4-10) did not induce sialologic effects even at high doses, suggesting its potential as a selective pharmacological tool for studying NK receptor-mediated responses .

Structure-Activity Relationship (SAR)

A comprehensive structure-activity relationship study highlighted the importance of specific amino acid residues in determining the binding affinity and functional potency of NKA(4-10). Substitutions at positions 4, 6, and 7 significantly impacted both binding affinity and efficacy. For instance, replacing phenylalanine at position 6 with alanine resulted in a drastic decrease in binding affinity (up to 5000-fold) and functional activity .

Table: Effects of Amino Acid Substitutions on Binding Affinity

Position Original Residue Substituted Residue Change in Affinity
4AspL-Ala8-fold decrease
6PheL-Ala5000-fold decrease
7ValD-ValSignificant decrease
8Glyβ-AlaMinimal effect

Pharmacological Implications

The selective activation of NK2 receptors by (Trp7,β-Ala8)-NKA(4-10) suggests potential therapeutic applications in conditions where modulation of smooth muscle contraction is beneficial. Its profile indicates utility in treating disorders such as asthma or other bronchospastic conditions without the undesirable side effects associated with non-selective neurokinin receptor agonists.

Case Studies

  • Bronchospasm Induction : In a controlled study involving anesthetized guinea pigs, (Trp7,β-Ala8)-NKA(4-10) was administered to assess its bronchospastic potential. The results showed a significant increase in airway resistance compared to controls, reinforcing its role as a potent bronchospastic agent .
  • Smooth Muscle Dynamics : Another study explored the effects of various NKA analogs on human colon tissues. The findings revealed that (Trp7,β-Ala8)-NKA(4-10) induced contractions similar to those elicited by native NKA but with enhanced selectivity for NK2 receptors .

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[3-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H57N9O10S/c1-23(2)17-30(39(58)47-29(36(43)55)14-16-61-3)46-34(52)13-15-44-38(57)32(19-25-21-45-28-12-8-7-11-26(25)28)49-40(59)31(18-24-9-5-4-6-10-24)48-41(60)33(22-51)50-37(56)27(42)20-35(53)54/h4-12,21,23,27,29-33,45,51H,13-20,22,42H2,1-3H3,(H2,43,55)(H,44,57)(H,46,52)(H,47,58)(H,48,60)(H,49,59)(H,50,56)(H,53,54)/t27-,29-,30-,31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOJTYHIRISXJZ-AOUUIGKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CCNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CCNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H57N9O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

868.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of using (Trp7,β-Ala8)-Neurokinin A (4-10) in studying neurokinin receptor function, particularly in the context of the provided research papers?

A1: The research papers provided utilize (Trp7,β-Ala8)-Neurokinin A (4-10) primarily as a pharmacological tool to investigate the role of NK-3 receptors in various physiological and pathological processes.

  • In the study exploring scopolamine-induced memory impairment, (Trp7,β-Ala8)-Neurokinin A (4-10) was used to assess whether NK-3 receptor activation could mitigate memory deficits []. Although the results did not confirm a direct involvement of NK-3 receptors, the study highlights the importance of using selective agonists like (Trp7,β-Ala8)-Neurokinin A (4-10) to dissect the specific contributions of different neurokinin receptor subtypes.

Q2: Are there any documented instances of (Trp7,β-Ala8)-Neurokinin A (4-10) exhibiting off-target effects or interacting with other receptor systems?

A: While designed for NK-3 receptor selectivity, the research on (Trp7,β-Ala8)-Neurokinin A (4-10) reveals potential for off-target effects. The study investigating its ability to reverse scopolamine-induced memory impairment found that its effects were not blocked by a known NK-3 receptor antagonist []. This suggests that (Trp7,β-Ala8)-Neurokinin A (4-10) might interact with other targets besides NK-3 receptors, leading to the observed pharmacological activity.

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